molecular formula C18H16ClN3O2 B11169549 N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11169549
M. Wt: 341.8 g/mol
InChI Key: IPBJUDZDWOWSEO-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-cyanophenyl group and a 2-methylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-cyanophenylamine and 3-(2-methylpropanamido)benzoic acid.

    Amide Bond Formation: The key step involves the formation of the amide bond between the amine and the carboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-CHLORO-4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-3-(2-methylpropanamido)benzamide
  • N-(4-Cyanophenyl)-3-(2-methylpropanamido)benzamide
  • N-(3-Chloro-4-methylphenyl)-3-(2-methylpropanamido)benzamide

Uniqueness

N-(3-CHLORO-4-CYANOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds. The presence of both chloro and cyano groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C18H16ClN3O2/c1-11(2)17(23)21-14-5-3-4-12(8-14)18(24)22-15-7-6-13(10-20)16(19)9-15/h3-9,11H,1-2H3,(H,21,23)(H,22,24)

InChI Key

IPBJUDZDWOWSEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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